2,2'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
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Overview
Description
This compound is a fluorene derivative . It belongs to organic semiconducting materials and can be used in the synthesis of OLED, PLED, OFET, and Polymer Solar Cells . The IUPAC name of this compound is 2-[9,9-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Molecular Structure Analysis
The molecular weight of this compound is 446.2 . The InChI code is 1S/C27H36B2O4/c1-23(2)21-15-17(28-30-24(3,4)25(5,6)31-28)11-13-19(21)20-14-12-18(16-22(20)23)29-32-26(7,8)27(9,10)33-29/h11-16H,1-10H3 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 446.2 . More specific properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, #H bond acceptors, #H bond donors, #Freely Rotating Bonds, #Rule of 5 Violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), Polar Surface Area, Polarizability, Surface Tension, Molar Volume are not provided for this specific compound .Scientific Research Applications
Structural Analysis and Conformation
- The compound exhibits unique structural properties, with one of the five-membered rings adopting an envelope conformation and the other being nearly coplanar with the fluorene ring, as evidenced in a study focusing on its crystallographic analysis (Huang, 2011).
Photoluminescent and Electronic Applications
- This compound is integral in the synthesis of polyfluorenes, which demonstrate high photoluminescence and potential for blue-light-emitting applications, as shown in various studies on polymers derived from fluorene and dioxaborolane derivatives (Ranger, Rondeau, & Leclerc, 1997); (Hu et al., 2013); (Hu, Hiyoshi, Do, & Yamato, 2010).
- It's utilized in creating copolymers for organic solar cells, with studies demonstrating their suitability due to their narrow optical band gaps and thermal stability (Meena, Mohammad, Dutta, & Jacob, 2018).
Polymer Synthesis and Characteristics
- The compound is used in synthesizing copolymers characterized by FTIR, NMR, DSC, UV-visible, and photoluminescence methods, offering insights into polymer chemistry and applications (Grigoras & Antonoaia, 2005).
- Studies on the synthesis and characterization of water-soluble carboxylated polyfluorenes reveal their potential in fluorescence quenching applications, showcasing the versatility of this compound in developing functional polymers (Zhang, Liu, & Cao, 2008).
Advanced Material Development
- Research has demonstrated its use in constructing materials for organic light-emitting diodes (OLEDs), contributing significantly to the field of advanced electronic materials (Ye et al., 2010).
- Its role in creating deeply colored polymers, which are soluble in common organic solvents, indicates its importance in the development of novel materials with specific optical properties (Welterlich, Charov, & Tieke, 2012).
Innovative Applications in Nanotechnology
- This compound is essential in the synthesis of nanoparticles exhibiting bright fluorescence emission, opening new avenues in the field of nanotechnology and materials science (Fischer, Baier, & Mecking, 2013).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the organic light-emitting diode (OLED) . It is used as a photoelectric material and a fluorescent dye in OLEDs .
Mode of Action
The compound interacts with its targets by emitting high-efficiency and stable blue light in OLEDs . This interaction results in the production of light in displays and lighting equipment .
Biochemical Pathways
The compound is involved in the light-emission pathway of OLEDs . It contributes to the generation of blue light, which is a crucial component of the full-color spectrum in display technologies .
Result of Action
The result of the compound’s action is the emission of high-efficiency and stable blue light . This makes it valuable in the fields of displays and lighting equipment, contributing to the quality and performance of these devices .
Properties
IUPAC Name |
2-[9,9-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36B2O4/c1-23(2)21-15-17(28-30-24(3,4)25(5,6)31-28)11-13-19(21)20-14-12-18(16-22(20)23)29-32-26(7,8)27(9,10)33-29/h11-16H,1-10H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFLMSKITNJVRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(C)C)C=C(C=C4)B5OC(C(O5)(C)C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36B2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609213 |
Source
|
Record name | 2,2'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40609213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
325129-69-9 |
Source
|
Record name | 2,2'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40609213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,9-Dimethylfluorene-2,7-diboronic acid bis(pinacol) ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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